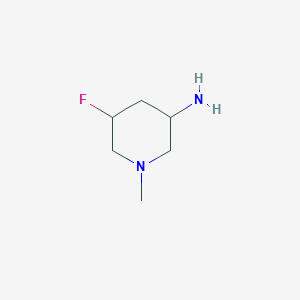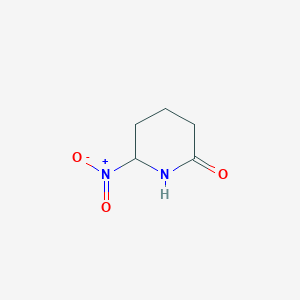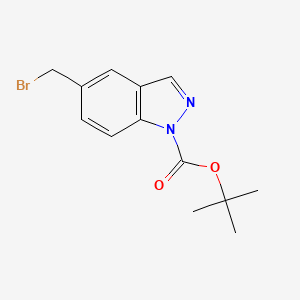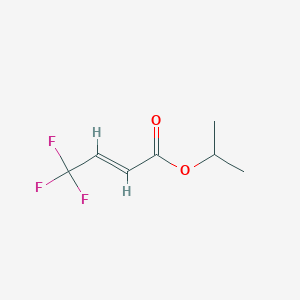
isopropyl(E)-4,4,4-trifluorobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl(E)-4,4,4-trifluorobut-2-enoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of an isopropyl group and a trifluorobut-2-enoate moiety, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl(E)-4,4,4-trifluorobut-2-enoate typically involves the esterification of 4,4,4-trifluorobut-2-enoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4,4,4-trifluorobut-2-enoic acid+isopropanolH2SO4this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Isopropyl(E)-4,4,4-trifluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: 4,4,4-trifluorobut-2-enoic acid
Reduction: Isopropyl alcohol and 4,4,4-trifluorobut-2-enol
Substitution: Various substituted esters or amides
科学的研究の応用
Isopropyl(E)-4,4,4-trifluorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluorobut-2-enoate moiety into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of isopropyl(E)-4,4,4-trifluorobut-2-enoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The trifluorobut-2-enoate moiety can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and exert its effects at the molecular level.
類似化合物との比較
Similar Compounds
Isopropyl acetate: Another ester with similar structural features but different chemical properties.
Ethyl trifluorobut-2-enoate: Similar ester but with an ethyl group instead of an isopropyl group.
Methyl trifluorobut-2-enoate: Similar ester with a methyl group.
Uniqueness
Isopropyl(E)-4,4,4-trifluorobut-2-enoate is unique due to the presence of both the isopropyl group and the trifluorobut-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H9F3O2 |
|---|---|
分子量 |
182.14 g/mol |
IUPAC名 |
propan-2-yl (E)-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-5(2)12-6(11)3-4-7(8,9)10/h3-5H,1-2H3/b4-3+ |
InChIキー |
NTWJVNKDXHOWCI-ONEGZZNKSA-N |
異性体SMILES |
CC(C)OC(=O)/C=C/C(F)(F)F |
正規SMILES |
CC(C)OC(=O)C=CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


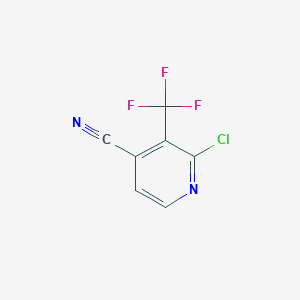

![(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B12336766.png)
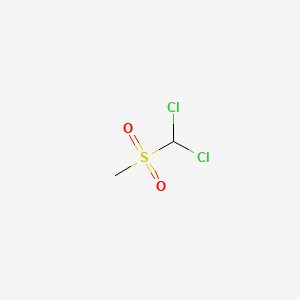
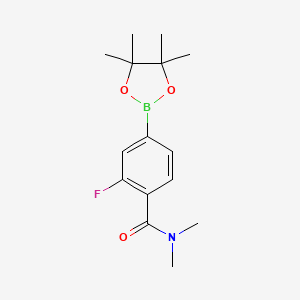
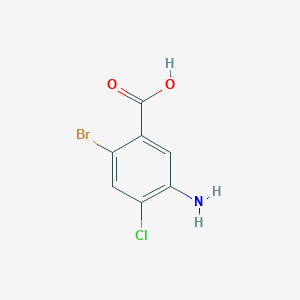
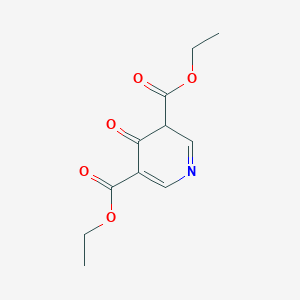

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12336812.png)
![Ethyl 4-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B12336818.png)
